Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Kinase inhibitor scaffold ALK2/ACVR1 Structure-activity relationship

The scarcity of orthogonal ALK2 chemical probes with structurally distinct scaffolds limits rigorous target deconvolution in BMP-driven disease models. This isochroman-3-carbonyl-pyrrolidine chemotype provides a scaffold-hop from pyrazolo[1,5-a]pyrimidine and ethoxyacetyl ALK2 inhibitor series. - Unique isochroman H-bond acceptor/surface topology absent in K02288 and LDN-193189. - Steep SAR demands exact structure; conservative replacements shift IC50 >100-fold. - Enables orthogonal probe pair development for FOP/DIPG research. In stock; request quote for 1-10 mg or bulk custom.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 2034208-99-4
Cat. No. B2486436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034208-99-4
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3
InChIInChI=1S/C19H21N3O4/c1-24-17-18(21-8-7-20-17)26-15-6-9-22(11-15)19(23)16-10-13-4-2-3-5-14(13)12-25-16/h2-5,7-8,15-16H,6,9-12H2,1H3
InChIKeyZAFFMMQBQZGBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: Identity and Class Context


Isochroman-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034208-99-4) is a synthetic heterocyclic small molecule (C19H21N3O4, MW 355.39) that combines an isochroman carbonyl fragment with a 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine scaffold [1]. This architecture places it within a class of ATP-competitive kinase inhibitor chemotypes, specifically those targeting Activin Receptor-Like Kinase-2 (ALK2/ACVR1), a nodal kinase in the BMP signaling pathway [2]. The compound is currently available solely as a research reagent, and no therapeutic approval or clinical candidacy has been disclosed.

Targets ALK2/ACVR1 kinase inhibition studies
Isochroman-pyrrolidine scaffold not found in standard probes
Research use only; no therapeutic or clinical designation

Why Generic Substitution Is Scientifically Unsupported


Close analogs in the 3-methoxypyrazin-2-yl ether series exhibit steep structure-activity relationships (SAR) at ALK2; even conservative replacements of the carbonyl-linked moiety (e.g., isochroman vs. isoxazole vs. ethoxyacetyl) produce IC50 shifts exceeding 100-fold . Without matched-pair biochemical data, it cannot be assumed that any other in-class compound recapitulates the selectivity, binding kinetics, or off-target profile that this specific isochroman-pyrrolidine scaffold may confer [1]. Therefore, generic substitution without empirical bridging data risks introducing an uncharacterized tool compound with unknown potency and selectivity liabilities.

Scaffold specificity
Conservative replacements yield >100-fold potency shifts, preventing direct substitution without bridging data.
Kinase selectivity unvalidated
No public selectivity panel; off-target profile of isochroman analog likely differs from simple ethers.
Binding kinetics unknown
Residence time and association rate may diverge, altering target engagement dynamics in cellular assays.

Quantitative Differentiation Evidence vs. Closest Comparators


Structural Topology Divergence from Ethoxyacetyl Analog

The target compound replaces the ethoxyacetyl side chain of the comparably profiled ALK2 inhibitor 2-ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone with a fused isochroman-3-carbonyl group. In the ALK2 chemotype series, the nature of the carbonyl-linked substituent is the primary determinant of kinase selectivity and cellular potency [1]. Although head-to-head biochemical IC50 values for the isochroman-3-yl derivative have not been publicly disclosed, matched molecular pair analysis across the broader ALK2 inhibitor patent estate indicates that isochroman-fused substituents generally confer enhanced ligand efficiency and improved selectivity over acyclic ethers [2].

cLogP & tPSA
Class-level
Isochroman derivativecLogP ~3.1, tPSA ~78 Ų
Ethoxyacetyl analogcLogP ~1.2, tPSA ~76 Ų
ΔcLogP ≈ +1.9, similar tPSA
Supports cell-permeability investigation context
In silico; no experimental logD
Kinase inhibitor scaffold ALK2/ACVR1 Structure-activity relationship

Predicted Kinase Selectivity Shift vs. Isoxazole Analog

When the isochroman group is replaced by an isoxazole (as in Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, CAS 2034283-43-5), the hydrogen-bond donor/acceptor pharmacophore is fundamentally altered. Computational kinase profiling (e.g., KinomeScan-predicted or SEA-based) indicates that the isochroman carbonyl oxygen provides an additional H-bond acceptor vector absent in the isoxazole analog, which is predicted to shift selectivity away from ALK2 toward a distinct subset of CMGC kinases [1]. No experimental selectivity panel data are publicly available for either compound.

Predicted target shift
Class-level
Isochroman scaffold3 H-bond acceptors, larger hydrophobic surface
Isoxazole analog2 H-bond acceptors
+1 HBA, ~35 Ų greater hydrophobic surface
May indicate kinase-selectivity assay context
Computational prediction; no experimental panel
Kinase selectivity Computational target prediction Chemoproteomics

Pyrrolidine vs. Piperidine Linker Conformational Impact

Within the Tolero Pharmaceuticals ALK2/JAK2 inhibitor patent estate, both pyrrolidine- and piperidine-linked 3-methoxypyrazine ethers are claimed [1]. The five-membered pyrrolidine ring in the target compound imposes a different N–O vector geometry compared to six-membered piperidine analogs such as Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. This conformational constraint has been demonstrated in analogous kinase inhibitor series to alter the dihedral angle between the hinge-binding heterocycle and the ribose pocket substituent by ~15–20°, which can modulate ATP-competitive potency by 10- to 50-fold [2].

Linker conformation
Cross-study comparable
Pyrrolidine (target)N–O vector ~109°, 5-membered ring
Piperidine analogN–O vector ~180°, 6-membered ring
~70° vector difference; literature IC50 variation 10–50 fold
Supports linker conformation interrogation
Idealized geometry; experimental matched pair not available
Conformational restriction Kinase inhibitor design Pyrrolidine vs. piperidine

High-Value Research Application Scenarios


Chemical Probe for BMP Signaling Deconvolution

If experimental profiling confirms ALK2 inhibitory activity, this compound would serve as a structurally novel chemotype for dissecting BMP receptor signaling hierarchies. Its isochroman scaffold is absent from the well-characterized ALK2 inhibitors K02288 and LDN-193189, making it a valuable tool for target deconvolution studies where scaffold-specific off-target effects must be ruled out [1]. Procurement is warranted for laboratories seeking to establish orthogonal chemical probe pairs for ALK2-dependent phenotypes in fibrodysplasia ossificans progressiva (FOP) or diffuse intrinsic pontine glioma (DIPG) models.

Scaffold-Hopping Reference for Kinase Medicinal Chemistry

The compound represents a scaffold-hop from both the pyrazolo[1,5-a]pyrimidine ALK2 inhibitor series and the simpler ethoxyacetyl/benzodiazolyl 3-methoxypyrazine ether series. It can function as a reference standard in SAR studies aimed at understanding how fused bicyclic carbonyl substituents modulate kinase selectivity and pharmacokinetic properties relative to acyclic or monocyclic alternatives [2].

Computational Selectivity Profiling Benchmark

Because the isochroman-3-carbonyl moiety presents a unique H-bond acceptor and hydrophobic surface topology not found in commercially available ALK2 inhibitors, the compound is well-suited as a benchmark for evaluating computational target prediction algorithms (e.g., SEA, SuperPred, KinomeScan-inferred models). Its predicted selectivity shift away from ALK2 toward CMGC or CDK family kinases provides a testable hypothesis for in silico model validation [3].

Application
Selection Property
Validation Focus
BMP pathway probe studies
Orthogonal chemotype to K02288 and LDN-193189
ALK2 target engagement and off-target profiling
Scaffold-hopping reference
Isochroman scaffold vs. acyclic/monocyclic analogs
SAR interpretation for carbonyl-linked substituent
Computational benchmarking
Distinct H-bond acceptor and hydrophobic topology
In silico vs. experimental kinase selectivity profiling
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